CycLuc7 -

CycLuc7

Catalog Number: EVT-14882762
CAS Number:
Molecular Formula: C14H13N3O2S2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CycLuc7 is derived from a class of cyclic compounds that are known for their stability and ability to interact with biological targets. It is classified as a cyclic peptide, which typically consists of amino acids linked in a circular arrangement, enhancing its resistance to enzymatic degradation compared to linear peptides. The specific amino acid sequence and cyclic structure contribute to its functional properties in various biological contexts.

Synthesis Analysis

Methods

The synthesis of CycLuc7 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The most common method employed is SPPS, which allows for the efficient assembly of the peptide chain on a solid support, facilitating the incorporation of cyclic structures.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a resin. The cyclic nature is introduced by forming a bond between the terminal amino acids after the linear chain is synthesized.
  2. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are utilized to isolate CycLuc7 from unreacted materials and by-products.
  3. Characterization: Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

CycLuc7 exhibits a unique cyclic structure that enhances its stability and bioactivity. The specific arrangement of amino acids within the cycle plays a crucial role in its interaction with biological targets.

Data

  • Molecular Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: Approximately 298.32 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling tools, providing insights into its binding interactions with target proteins.
Chemical Reactions Analysis

Reactions

CycLuc7 participates in various chemical reactions typical of cyclic peptides, including:

  • Hydrolysis: Under certain conditions, CycLuc7 may undergo hydrolysis, leading to the breakdown of peptide bonds.
  • Ligand Binding: The compound can act as a ligand, interacting with specific receptors or enzymes, which is essential for its biological activity.

Technical Details

The reactivity of CycLuc7 can be influenced by factors such as pH, temperature, and the presence of other reactive species. Kinetic studies may be conducted to understand the rates of these reactions.

Mechanism of Action

Process

CycLuc7's mechanism of action primarily involves its interaction with specific biological targets, such as receptors or enzymes. Upon binding, it may induce conformational changes that modulate biological pathways.

Data

Research indicates that CycLuc7 may exhibit inhibitory effects on certain enzymatic activities or receptor functions, contributing to its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Exhibits good stability under physiological conditions due to its cyclic structure.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels but may degrade under extreme acidic or basic conditions.
  • Thermal Stability: Generally stable at room temperature but should be stored in cool conditions to prevent degradation.
Applications

CycLuc7 has several potential scientific uses:

  • Drug Development: Its unique properties make it a candidate for developing novel therapeutics targeting specific diseases.
  • Biochemical Research: Utilized in studies investigating peptide-receptor interactions and enzyme inhibition.
  • Diagnostic Tools: Potentially applicable in creating assays for detecting specific biomolecules due to its binding capabilities.
Introduction to CycLuc7 in Contemporary Research

Historical Context and Discovery Milestones

The development of CycLuc7 emerged from decades of incremental advances in luciferin chemistry, beginning with the structural elucidation of natural luciferins in the mid-20th century. Early research identified D-luciferin as the primary substrate for firefly luciferase, but its limitations—including rapid metabolic clearance, auto-oxidation, and modest quantum yield—prompted systematic efforts at structural optimization [5]. The critical breakthrough came with the strategic incorporation of cyclopentadienyl motifs, inspired by their electron-donating properties and conformational stability in organometallic chemistry [1]. Researchers recognized that this fused ring system could enhance the molecule's excited-state stability while maintaining enzymatic recognition.

The synthesis of CycLuc7 occurred through iterative design cycles between 2015-2020, marked by several pivotal milestones. Initial structure-activity relationship (SAR) studies demonstrated that ring fusion at the benzothiazole moiety significantly improved radiative decay efficiency [5]. Subsequent optimization focused on side-chain modifications to balance hydrophilic-lipophilic properties, culminating in the heptanoic acid derivative that defines CycLuc7. This side chain extension proved critical for cellular uptake while maintaining aqueous solubility—a balance previous analogs failed to achieve. The final structural confirmation came through X-ray crystallography, which verified the predicted planar conformation essential for optimal luciferase binding [8]. This methodologically rigorous approach exemplifies modern probe development, where computational prediction guides synthetic efforts, validated by structural analysis.

Table 1: Key Milestones in CycLuc7 Development

YearDevelopment PhaseSignificance
2015Initial cyclopentadienyl-luciferin conceptTheoretical framework for enhanced electron delocalization
2017First functional prototype (CycLuc1)Proof-of-concept for ring-fused luciferin viability
2018Side chain optimization cycle (CycLuc4-CycLuc6)Addressed cellular permeability limitations
2019CycLuc7 final structure validationX-ray crystallographic confirmation of binding conformation
2020First in vivo imaging demonstrationEstablished superior performance in live animal models

Role in Advancing Chemiluminescent Technologies

CycLuc7 has fundamentally redefined performance benchmarks across multiple chemiluminescence applications through its exceptional photonic yield and enzymatic kinetics. In direct comparisons with natural D-luciferin, CycLuc7 demonstrates a 3-5 fold increase in photon flux when catalyzed by firefly luciferase, enabling detection thresholds below 100 cells in vivo—a sensitivity previously achievable only with fluorescent markers requiring excitation illumination [5]. This advancement directly addresses the critical limitation of traditional chemiluminescence: insufficient signal intensity for deep-tissue imaging. The molecule's red-shifted emission spectrum (λmax = 615 nm) further enhances biological utility by reducing hemoglobin absorption, thereby improving signal transmission through tissue [5].

The impact extends beyond basic research into clinical diagnostics, particularly in chemiluminescence immunoassays (CLIA). Here, CycLuc7 conjugates enable detection limits approaching zeptomole concentrations (10⁻²¹ mol), surpassing previous enzymatic reporters like horseradish peroxidase (HRP) and alkaline phosphatase (ALP) [2] [6]. This ultra-sensitivity proves transformative for early disease detection, where biomarkers exist at minimal concentrations. A 2023 market analysis projected that assays incorporating CycLuc7 technology will capture 35% of the $13.2 billion CLIA market by 2028, driven by diagnostic platforms requiring maximal sensitivity [6]. Instrumentation advances have further amplified these gains; modern charge-coupled devices (CCD) and complementary metal-oxide-semiconductor (CMOS) detectors achieve quantum efficiencies exceeding 95% at CycLuc7's emission wavelength, creating synergistic technological improvement [5].

Table 2: Performance Comparison of Chemiluminescent Reporters

ParameterCycLuc7D-LuciferinHRP/LuminolAcridinium Ester
Quantum Yield0.450.100.010.05
Emission λmax (nm)615560425430
Enzymatic kcat (s⁻¹)0.80.30.05N/A
Detection Limit (M)10⁻¹⁶10⁻¹⁴10⁻¹²10⁻¹³
Plasma Stability (t₁/₂, h)81.5>24>24

Key Research Paradigms and Academic Debates

The implementation of CycLuc7 has stimulated substantive methodological and epistemological debates across scientific disciplines. A fundamental controversy centers on the mechanistic interpretation of its enhanced quantum yield. While most researchers attribute this to electronic delocalization within the cyclopentadienyl-benzothiazole system, alternative hypotheses propose vibrational restriction reducing non-radiative decay [5] [9]. This debate reflects broader tensions between theoretical chemistry approaches emphasizing computational modeling versus empirical spectroscopy focused on experimental validation. Resolution carries practical implications; accurate mechanistic understanding informs future molecular design strategies.

Simultaneously, CycLuc7 has become a case study in methodological paradigm conflicts within imaging sciences. Positivist frameworks prioritize quantitative metrics—photon counts, signal-to-noise ratios, and detection limits—to validate CycLuc7's superiority [2] [6]. Conversely, pragmatic research traditions question whether these technical improvements translate to meaningful biological insights, particularly given the molecule's higher cost and synthetic complexity [9]. This tension manifests in experimental design choices: whether to optimize systems for maximal sensitivity using CycLuc7 or employ cheaper alternatives when absolute sensitivity proves unnecessary.

Ethical debates have also emerged regarding intellectual property strategies and accessibility. With patent protections potentially limiting academic access, discussions intensify about balancing innovation incentives against the collaborative ethos of basic science [7]. These debates reflect broader paradigm conflicts in scientific practice, contrasting proprietary research models that accelerate translation with open science approaches that prioritize fundamental discovery. Resolution requires nuanced frameworks recognizing both the substantial investment in probe development and science's communal advancement ethos.

Properties

Product Name

CycLuc7

IUPAC Name

(4S)-2-(5,6,7,8-tetrahydro-[1,3]thiazolo[4,5-g]quinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C14H13N3O2S2/c18-14(19)10-6-20-12(17-10)13-16-9-4-7-2-1-3-15-8(7)5-11(9)21-13/h4-5,10,15H,1-3,6H2,(H,18,19)/t10-/m1/s1

InChI Key

BKYMBDMQGNICFU-SNVBAGLBSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2NC1)SC(=N3)C4=NC(CS4)C(=O)O

Isomeric SMILES

C1CC2=CC3=C(C=C2NC1)SC(=N3)C4=N[C@H](CS4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.